Ferrous tartrate (CAS 41014-96-4) is an organic iron(II) salt characterized by its specific coordination with tartaric acid. In procurement and material selection, it is evaluated not only as a bioavailable iron source but increasingly as a specialized precursor for advanced materials and catalysts. Unlike highly soluble inorganic iron salts, ferrous tartrate exhibits lower aqueous solubility and distinct thermal decomposition pathways. These baseline properties drive its selection for formulating oxidation-resistant suspensions, synthesizing nanostructured iron oxides without external templates, and generating macroporous iron catalysts for carbon nanotube production [1] [2].
Substituting ferrous tartrate with common alternatives like ferrous sulfate or ferrous gluconate often leads to process failures in both synthetic and formulation workflows. In liquid formulations, highly soluble salts like ferrous sulfate rapidly oxidize to ferric states, whereas the relatively insoluble ferrous tartrate maintains Fe(II) integrity in suspension [1]. In materials science, the specific thermal decomposition of ferrous tartrate—which releases carbonaceous gases to yield hierarchically porous iron or iron oxide structures—cannot be replicated by simple inorganic salts [2]. Furthermore, in catalytic and environmental applications, the tartrate ligand forms a stable five-membered chelate ring that thermodynamically alters the reduction potential of the Fe(II) center, a feature absent in unchelated or weakly chelated iron substitutes [3].
In liquid formulation workflows, highly soluble iron salts are prone to rapid oxidation. When formulated as an aqueous suspension, ferrous tartrate resists oxidative deterioration compared to freshly prepared ferrous sulfate solutions, which rapidly oxidize to Fe(III) [1]. This relative insolubility allows ferrous tartrate to maintain Fe(II) integrity in colloidal synthetic silica and vegetable gum suspensions without the rapid degradation seen in soluble comparators [1].
| Evidence Dimension | Susceptibility to aqueous oxidation |
| Target Compound Data | Ferrous tartrate (insoluble suspension formulation) |
| Comparator Or Baseline | Ferrous sulfate (soluble aqueous solution) |
| Quantified Difference | Ferrous tartrate maintains Fe(II) integrity in suspension, whereas ferrous sulfate solutions undergo rapid oxidative deterioration. |
| Conditions | Aqueous pharmaceutical suspension vs. aqueous solution at room temperature |
Enables the procurement of a stable Fe(II) source for liquid formulations that require long shelf-life without premature oxidation to ferric states.
The thermal decomposition profile of ferrous tartrate dictates its function as a catalyst precursor. When decomposed under H2 at 550 °C, ferrous tartrate yields Fe particles with a distinct macroporous structure [1]. This specific morphology enables the synthesis of high-purity helical carbon nanotubes (HCNTs) with tightly controlled coil diameters of approximately 0.26 μm and coil pitches of 0.28 μm, a geometric control difficult to achieve with standard iron salt precursors [1].
| Evidence Dimension | Catalyst morphology and HCNT geometric control |
| Target Compound Data | Ferrous tartrate-derived Fe particles (macroporous) |
| Comparator Or Baseline | Standard iron precursors (non-macroporous) |
| Quantified Difference | Yields HCNTs with 0.26 μm coil diameter and 0.28 μm pitch via macroporous Fe particles. |
| Conditions | Thermal decomposition under H2 at 550 °C |
Provides materials scientists with a single-step precursor to generate the macroporous iron catalysts strictly required for controlled helical carbon nanotube synthesis.
In environmental remediation systems targeting Cr(VI), the chemical speciation of Fe(II) drastically alters its reducing power. The structural Fe(II) within the ferrous tartrate dihydrate lattice exhibits a standard reduction potential (E0) of -0.34 to -0.65 V [1]. In contrast, standard aqueous Fe(II) has an E0 of +0.77 V [1]. This thermodynamic shift makes the structural Fe(II) in ferrous tartrate a significantly stronger reducing agent, allowing materials engineered with a ferrous tartrate shell to maintain a Cr(VI) removal capacity of 30.07 mg/g even when aqueous Fe(II) pathways are quenched [1].
| Evidence Dimension | Standard reduction potential (E0) |
| Target Compound Data | Structural Fe(II) in ferrous tartrate lattice (-0.34 to -0.65 V) |
| Comparator Or Baseline | Aqueous Fe(II) (+0.77 V) |
| Quantified Difference | Thermodynamic reducing power is enhanced by >1.1 V, enabling sustained Cr(VI) reduction. |
| Conditions | mZVI surface-bound C4H4FeO6·2H2O complex in Cr(VI) remediation assay |
Drives the selection of ferrous tartrate for surface-engineering zerovalent iron, as its structural Fe(II) provides a thermodynamically stronger driving force for heavy metal reduction than standard aqueous iron dosing.
Manufacturing mesoporous iron oxide typically requires the addition and subsequent removal of surfactants. Ferrous tartrate circumvents this requirement when used as a solvothermal precursor. Through heat treatment at 400–500 °C, the ferrous tartrate precursor transforms directly into alpha-Fe2O3 hierarchically nanostructured mesoporous microspheres [1]. The inherent carbonaceous release from the tartrate ligand dictates the mesoporous morphology, eliminating the need for external templating agents required when using simple salts like iron(III) nitrate alone [1].
| Evidence Dimension | Requirement for external surfactants/templates |
| Target Compound Data | Ferrous tartrate precursor (surfactant-free) |
| Comparator Or Baseline | Standard iron salts (require surfactants for mesoporosity) |
| Quantified Difference | Achieves hierarchically nanostructured mesoporous alpha-Fe2O3 microspheres with 0% external surfactant addition. |
| Conditions | Solvothermal synthesis (180 °C) followed by heat treatment (400-500 °C) |
Reduces procurement complexity and processing steps by eliminating the need for expensive surfactants and subsequent washing steps in mesoporous metal oxide manufacturing.
Ferrous tartrate is utilized as a single-step precursor to generate the macroporous iron catalysts strictly required for the controlled growth of helical carbon nanotubes (HCNTs). Its specific thermal decomposition under hydrogen yields the necessary Fe particle morphology to control coil diameter and pitch [1].
In wastewater treatment targeting hexavalent chromium, ferrous tartrate is used to surface-engineer microscale zerovalent iron (mZVI). The resulting ferrous tartrate dihydrate shell provides a stable, thermodynamically stronger structural Fe(II) layer that sustains Cr(VI) reduction even when aqueous iron pathways are exhausted [2].
For the production of mesoporous metal oxide photocatalysts, ferrous tartrate serves as a solvothermal precursor that transforms directly into hierarchically nanostructured alpha-Fe2O3 microspheres. This eliminates the procurement and processing costs associated with external templating agents and surfactants [3].
Ferrous tartrate is selected over highly soluble iron salts like ferrous sulfate for oral liquid iron suspensions. Its relative insolubility prevents rapid aqueous oxidation, ensuring extended shelf-life for formulated products without premature conversion to ferric states [4].